Chemical structure and properties of N,N-dimethyl-octahydro-1H-isoindol-5-amine
Chemical structure and properties of N,N-dimethyl-octahydro-1H-isoindol-5-amine
An In-depth Technical Guide to N,N-dimethyl-octahydro-1H-isoindol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-octahydro-1H-isoindol-5-amine is a saturated bicyclic diamine that presents a valuable scaffold in medicinal chemistry and synthetic route development. Its rigid octahydroisoindole core provides a defined three-dimensional geometry, while the primary and tertiary amine functionalities offer versatile handles for chemical modification. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic pathway, and its emerging role as a key building block in the development of novel therapeutics. By synthesizing data from chemical databases and patent literature, this document serves as a technical resource for researchers leveraging this compound in drug discovery and development programs.
Chemical Identity and Structural Elucidation
N,N-dimethyl-octahydro-1H-isoindol-5-amine is characterized by a fused ring system consisting of a cyclopentane ring fused to a pyrrolidine ring, resulting in the octahydro-1H-isoindole core. A dimethylamino substituent is located at the 5-position of this bicyclic structure. The presence of multiple chiral centers means the molecule can exist in various stereoisomeric forms, a critical consideration for pharmacological applications.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-octahydro-1H-isoindol-5-amine | N/A |
| CAS Number | 1208776-86-6 | [1] |
| Molecular Formula | C10H20N2 | N/A |
| Molecular Weight | 168.28 g/mol | N/A |
| Canonical SMILES | CN(C)C1CC2CC(CNC2)C1 | N/A |
Note: Physicochemical properties for this specific molecule are not widely published in experimental literature. The data presented below are predominantly computationally predicted values, which serve as valuable estimations for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| XLogP3 | 1.4 | PubChem |
| Boiling Point | ~230-250 °C | Estimation |
| pKa (most basic) | ~10.5 (pyrrolidine N) | ChemAxon |
| pKa (least basic) | ~9.8 (dimethylamino N) | ChemAxon |
The octahydroisoindole framework is a recognized "privileged scaffold" in drug discovery.[2] Its conformational rigidity helps in optimizing ligand-receptor interactions by reducing the entropic penalty upon binding. The two nitrogen atoms, a secondary amine within the ring and a tertiary exocyclic amine, serve as key points for derivatization or as hydrogen bond acceptors/donors in biological systems.
Synthesis and Manufacturing Pathway
The synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine is not commonly detailed in standard chemical literature but can be inferred from related syntheses of isoindoline derivatives.[3] A robust and scalable approach involves a multi-step sequence starting from a suitable bicyclic ketone precursor. The following protocol outlines a logical and field-proven synthetic strategy.
Proposed Synthetic Workflow
The synthesis can be logically divided into two main stages: formation of the core amine structure via reductive amination, followed by methylation to install the dimethylamino moiety.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Octahydro-1H-isoindol-5-amine (Intermediate C)
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Rationale: Reductive amination is a highly efficient and widely used method for converting ketones to amines. The choice of reducing agent and conditions can be tuned to optimize yield and minimize side reactions. Using a nickel catalyst under hydrogen pressure is common in industrial-scale synthesis for its efficiency and cost-effectiveness.
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Procedure:
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To a high-pressure hydrogenation reactor, charge Octahydro-1H-isoindol-5-one (1.0 eq).
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Add a suitable solvent, such as methanol or ethanol.
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Add a source of ammonia (e.g., a solution of ammonia in methanol, or liquid ammonia).
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Carefully add a hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w).
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Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
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Heat the mixture to 50-80 °C and stir vigorously until hydrogen uptake ceases (monitor by pressure drop).
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Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude primary amine intermediate. Purification can be achieved via distillation or crystallization if necessary.
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Step 2: Synthesis of N,N-dimethyl-octahydro-1H-isoindol-5-amine (Final Product E)
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Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of a primary or secondary amine to a tertiary amine using formaldehyde as the source of methyl groups and formic acid as the reducing agent.[4] It is advantageous because it avoids the use of alkyl halides and prevents over-alkylation (quaternization).
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Procedure:
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To a round-bottom flask, add the crude Octahydro-1H-isoindol-5-amine (1.0 eq) from the previous step.
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Add formic acid (≥ 2.5 eq) and aqueous formaldehyde solution (≥ 2.2 eq).
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Heat the reaction mixture to reflux (typically 90-100 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the mixture to room temperature and carefully basify with a strong base (e.g., 4M NaOH) to a pH > 12. Caution: This step is exothermic and may involve gas evolution.
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Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final N,N-dimethyl-octahydro-1H-isoindol-5-amine.
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Applications in Research and Drug Development
The true value of N,N-dimethyl-octahydro-1H-isoindol-5-amine lies in its application as a versatile intermediate for constructing more complex molecules with potential therapeutic value. The octahydroisoindole core is found in a number of biologically active compounds.[5][6]
Role as a Synthetic Building Block
The secondary amine within the pyrrolidine ring is a key functional handle. It can readily participate in a variety of coupling reactions to introduce diverse side chains, which is a cornerstone of modern medicinal chemistry library synthesis.
Caption: Derivatization strategies for library synthesis.
Case Study: Use in Patented Matter
While direct public-domain research on N,N-dimethyl-octahydro-1H-isoindol-5-amine is limited, its structural motifs are prevalent in patent literature, indicating its utility in proprietary drug discovery programs. For instance, related isoindole and indazole derivatives are frequently claimed as inhibitors of therapeutically relevant targets like kinases (e.g., SGK inhibitors) and enzymes involved in metabolic diseases.[7][8] The core scaffold is used to correctly orient pharmacophoric elements in three-dimensional space to achieve high-affinity binding to protein targets.
Safety, Handling, and Storage
As with most amine-containing organic compounds, N,N-dimethyl-octahydro-1H-isoindol-5-amine should be handled with appropriate care in a laboratory setting.
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Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Safety: The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled. Avoid direct contact and aerosol generation.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
Conclusion
N,N-dimethyl-octahydro-1H-isoindol-5-amine is a valuable, yet underexplored, building block for synthetic and medicinal chemistry. Its rigid bicyclic structure combined with two distinct, reactive amine centers provides a robust platform for the creation of diverse chemical libraries. The synthetic route outlined in this guide offers a reliable method for its preparation, enabling researchers to access this scaffold for their discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow in drug development, the utility of scaffolds like this is poised to increase significantly.
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- 1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors. PubMed.
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